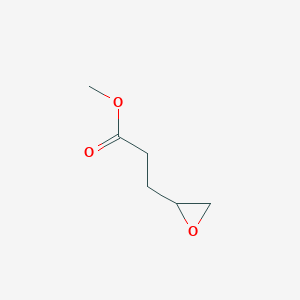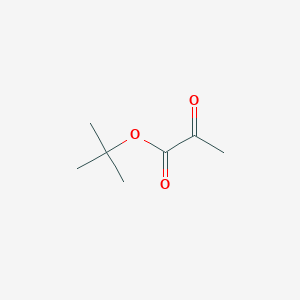![molecular formula C12H26O3Si B1660511 6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid CAS No. 77744-44-6](/img/structure/B1660511.png)
6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid
Übersicht
Beschreibung
6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid: is an organosilicon compound characterized by the presence of a tert-butyldimethylsilyl group attached to a hexanoic acid backbone. This compound is notable for its use as a protecting group in organic synthesis, particularly for hydroxyl groups, due to its stability and ease of removal under specific conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid typically involves the reaction of hexanoic acid with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature . The general reaction scheme is as follows:
Hexanoic acid+Tert-butyldimethylsilyl chloride→6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the silyl ether moiety, leading to the formation of silanols.
Reduction: Reduction reactions are less common but can occur under specific conditions, often involving the reduction of the carboxylic acid group.
Substitution: The tert-butyldimethylsilyl group can be substituted by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like fluoride ions (from tetra-n-butylammonium fluoride) are used to cleave the silyl ether group.
Major Products:
Oxidation: Silanols and carboxylic acids.
Reduction: Alcohols and reduced carboxylic derivatives.
Substitution: Alcohols and substituted silyl ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid is widely used in organic synthesis as a protecting group for hydroxyl functionalities. Its stability under basic conditions and ease of removal under acidic conditions make it a valuable tool in multi-step synthesis .
Biology and Medicine: In biological research, this compound is used to protect sensitive hydroxyl groups in biomolecules during synthetic modifications. It is also employed in the synthesis of complex natural products and pharmaceuticals .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its role as a protecting group is crucial in the manufacture of high-purity compounds .
Wirkmechanismus
The mechanism of action of 6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid primarily involves the formation of a stable silyl ether linkage with hydroxyl groups. This linkage protects the hydroxyl group from unwanted reactions during synthetic processes. The tert-butyldimethylsilyl group can be selectively removed by nucleophilic attack, typically using fluoride ions, which leads to the formation of a pentavalent silicon intermediate and subsequent cleavage of the silyl ether bond .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl ethers: Less stable compared to tert-butyldimethylsilyl ethers.
Triisopropylsilyl ethers: More sterically hindered, offering greater protection but requiring harsher conditions for removal.
Tert-butyldiphenylsilyl ethers: Provide similar stability but are bulkier and more challenging to remove.
Uniqueness: 6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid stands out due to its optimal balance of stability and ease of removal. It offers sufficient protection for hydroxyl groups while being removable under relatively mild conditions, making it highly versatile in synthetic applications .
Eigenschaften
IUPAC Name |
6-[tert-butyl(dimethyl)silyl]oxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si/c1-12(2,3)16(4,5)15-10-8-6-7-9-11(13)14/h6-10H2,1-5H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFMRXJBXNNNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507892 | |
| Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77744-44-6 | |
| Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate](/img/structure/B1660436.png)




![Benzenamine, N,N-dimethyl-4-[2-(1-oxido-2-pyridinyl)diazenyl]-](/img/structure/B1660445.png)

![1-Oxaspiro[4.5]dec-2-en-4-one](/img/structure/B1660449.png)


